molecular formula C20H32 B14539487 1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene CAS No. 62056-44-4

1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene

Cat. No.: B14539487
CAS No.: 62056-44-4
M. Wt: 272.5 g/mol
InChI Key: MGHLNLYHHWOPFZ-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a tert-butyl group and a tert-butylcyclohexyl group. This compound is notable for its bulky substituents, which can significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl group is introduced to the benzene ring. The tert-butylcyclohexyl group can be introduced through a similar alkylation process involving cyclohexane derivatives .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids as catalysts.

Major Products Formed:

Scientific Research Applications

1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of oxidative stress, inhibition of inflammatory mediators, and stabilization of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-3-(4-tert-butylcyclohexyl)benzene is unique due to the presence of both tert-butyl and tert-butylcyclohexyl groups, which impart significant steric hindrance and influence its chemical reactivity and applications. This compound’s structure allows for the study of steric effects and conformational preferences in organic molecules .

Properties

CAS No.

62056-44-4

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

1-tert-butyl-3-(4-tert-butylcyclohexyl)benzene

InChI

InChI=1S/C20H32/c1-19(2,3)17-12-10-15(11-13-17)16-8-7-9-18(14-16)20(4,5)6/h7-9,14-15,17H,10-13H2,1-6H3

InChI Key

MGHLNLYHHWOPFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C2=CC(=CC=C2)C(C)(C)C

Origin of Product

United States

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